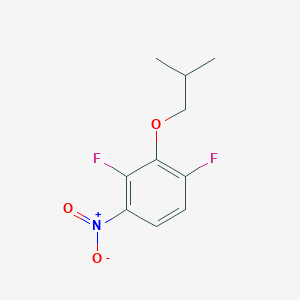
1,3-Difluoro-2-(2-methylpropoxy)-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Difluoro-2-(2-methylpropoxy)-4-nitrobenzene: is an organic compound with the molecular formula C10H11F2NO3 It is a derivative of benzene, characterized by the presence of two fluorine atoms, a nitro group, and a 2-methylpropoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Difluoro-2-(2-methylpropoxy)-4-nitrobenzene can be synthesized through a multi-step process involving the nitration of a difluorobenzene derivative followed by the introduction of the 2-methylpropoxy group. The nitration reaction typically involves the use of nitric acid and sulfuric acid as reagents, with the reaction being carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would include the careful control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Difluoro-2-(2-methylpropoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the 2-methylpropoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or metal hydrides like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products with nucleophiles replacing fluorine atoms.
Reduction: 1,3-Difluoro-2-(2-methylpropoxy)-4-aminobenzene.
Oxidation: Corresponding aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,3-Difluoro-2-(2-methylpropoxy)-4-nitrobenzene is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its derivatives may have potential as pharmaceutical agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and electronic materials.
Wirkmechanismus
The mechanism by which 1,3-Difluoro-2-(2-methylpropoxy)-4-nitrobenzene exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The 2-methylpropoxy group can affect the compound’s solubility and interaction with other molecules. These combined effects make the compound a versatile tool in chemical and biological research.
Vergleich Mit ähnlichen Verbindungen
1,3-Difluoro-2-methyl-5-nitrobenzene: Similar structure but lacks the 2-methylpropoxy group.
1,3-Difluoro-2-propanol: Contains fluorine atoms but has a different functional group.
1,3-Difluoro-2-nitrosobenzene: Contains a nitroso group instead of a nitro group.
Uniqueness: 1,3-Difluoro-2-(2-methylpropoxy)-4-nitrobenzene is unique due to the presence of both the 2-methylpropoxy and nitro groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with similar compounds.
Eigenschaften
IUPAC Name |
1,3-difluoro-2-(2-methylpropoxy)-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3/c1-6(2)5-16-10-7(11)3-4-8(9(10)12)13(14)15/h3-4,6H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKULLUFNFFEWPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














